

# Application Notes and Protocols: CRISPR Screen to Identify (S)-HH2853 Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(S)-HH2853 is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Inhibition of EZH1/2 leads to decreased methylation of histone H3 on lysine 27 (H3K27), altering gene expression and reducing the proliferation of specific cancer cells.[1][2] (S)-HH2853 has shown promising anti-tumor activity in preclinical models and is currently in clinical development for various hematological and solid tumors.[4][5][6][7][8] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the genetic basis of resistance to (S)-HH2853 is crucial for patient stratification, the development of combination therapies, and the design of next-generation inhibitors.

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to **(S)-HH2853**.

# Signaling Pathway and Drug Mechanism

**(S)-HH2853** targets the PRC2 complex, which plays a critical role in epigenetic regulation and transcriptional repression. The dual inhibition of both EZH1 and EZH2 is thought to be more effective than targeting EZH2 alone, as it can overcome the compensatory role of EZH1.[2][4]





Click to download full resolution via product page

Caption: Mechanism of action of (S)-HH2853.

# **Experimental Workflow**

The overall workflow for the CRISPR screen involves transducing a cancer cell line with a genome-wide CRISPR knockout library, applying drug selection with **(S)-HH2853**, and identifying genes enriched in the resistant population through next-generation sequencing.





Click to download full resolution via product page

Caption: Genome-wide CRISPR screen workflow.

#### **Data Presentation**

Table 1: (S)-HH2853 Inhibitory Activity

| Target         | IC50 (nM)   | Reference |
|----------------|-------------|-----------|
| Wild-type EZH2 | 2.21 - 5.36 | [2][6]    |
| Mutant EZH2    | 2.21 - 5.36 | [2][6]    |
| EZH1           | 9.26        | [2][6]    |

**Table 2: Recommended Cell Lines for Screening** 



| Cell Line  | Cancer Type                      | Rationale                                                            |
|------------|----------------------------------|----------------------------------------------------------------------|
| A-204      | Rhabdoid Tumor                   | INI1 (SMARCB1) deficient,<br>known sensitivity to EZH2<br>inhibitors |
| G-401      | Rhabdoid Tumor                   | INI1 (SMARCB1) deficient,<br>known sensitivity to EZH2<br>inhibitors |
| KARPAS-422 | Diffuse Large B-cell<br>Lymphoma | EZH2 Y641N mutation, known sensitivity to EZH2 inhibitors            |
| Pfeiffer   | Diffuse Large B-cell<br>Lymphoma | EZH2 A677G mutation, known sensitivity to EZH2 inhibitors            |

# Experimental Protocols Cell Line Preparation and Maintenance

- Cell Culture: Culture the chosen cell line (e.g., A-204) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO2.
- Cas9 Expression: If the cell line does not endogenously express Cas9, transduce the cells
  with a lentiviral vector expressing Cas9 and select for stable expression using an appropriate
  antibiotic (e.g., blasticidin).
- Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.

## Determination of (S)-HH2853 IC50

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
- Drug Treatment: The following day, treat the cells with a serial dilution of (S)-HH2853.
   Include a vehicle-only control (e.g., DMSO).



- Viability Assay: After 72-96 hours of incubation, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
- Data Analysis: Plot the dose-response curve and calculate the IC50 value using non-linear regression. This value will inform the concentration to be used in the CRISPR screen.

### **Lentiviral CRISPR Library Transduction**

- Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).
   [9][10]
- Transduction:
  - Seed the Cas9-expressing cells at a density that will result in 30-50% confluency on the day of transduction.
  - Add the lentiviral library suspension to the cells at a low multiplicity of infection (MOI) of
     0.3-0.5 to ensure that most cells receive only a single sgRNA.
  - Include a polybrene or other transduction enhancement reagent to improve efficiency.
  - Incubate for 24 hours.
- Antibiotic Selection: Replace the virus-containing medium with fresh medium containing puromycin (or another appropriate selection marker for the sgRNA library vector). The concentration of puromycin should be predetermined from a kill curve.
- Cell Expansion: Expand the transduced cell population, ensuring a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA in the library).

## (S)-HH2853 Drug Selection

- Baseline Sample (T0): Harvest a population of the transduced cells before drug treatment. This will serve as the baseline for sgRNA representation.
- Drug Treatment:



- Plate the remaining transduced cells and treat with (S)-HH2853 at a concentration of approximately IC80-IC90, as determined previously.
- Maintain a parallel culture with a vehicle control.
- Continuously culture the cells in the presence of the drug, passaging as needed, until a resistant population emerges. This may take several weeks.
- Harvesting Resistant Cells: Once the drug-treated population has recovered and is proliferating steadily, harvest the cells.

## Genomic DNA Extraction and sgRNA Sequencing

- gDNA Extraction: Extract genomic DNA from the T0 and resistant cell populations using a commercial kit.
- sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the necessary adapters for next-generation sequencing.
- Sequencing: Pool the PCR products and perform high-throughput sequencing on an Illumina platform.

### **Data Analysis and Hit Identification**

- Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference. Count the number of reads for each sgRNA in the T0 and resistant samples.
- Hit Identification: Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the resistant population compared to the T0 population. Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.

#### **Hit Validation**

 Individual sgRNA Knockouts: Validate the top candidate resistance genes by generating individual knockout cell lines for each gene using 2-3 independent sgRNAs.



- Phenotypic Assays: Confirm that the individual knockout cell lines exhibit increased resistance to (S)-HH2853 by performing dose-response assays and comparing the IC50 values to the parental cell line.
- Mechanism of Action Studies: Investigate the mechanism by which the loss of the validated hit gene confers resistance. This may involve assessing changes in downstream signaling pathways, drug efflux, or metabolism.

#### Conclusion

This protocol provides a comprehensive framework for conducting a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to the EZH1/2 inhibitor **(S)-HH2853**. The identification of such resistance mechanisms will be invaluable for the clinical development of **(S)-HH2853** and for the design of strategies to overcome drug resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. HH 2853 AdisInsight [adisinsight.springer.com]
- 4. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 5. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. HH-2853 by Shanghai Haihe Biopharma for Soft Tissue Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]



- 8. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9
   Screens PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR Screen to Identify (S)-HH2853 Resistance Genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144053#crispr-screen-to-identify-s-hh2853-resistance-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com